molecular formula C19H27ClN2O3 B12296679 Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate

Katalognummer: B12296679
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: FTKUUTREBLHHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Allyloxy Group: This step may involve the reaction of an allyl halide with a suitable nucleophile.

    Attachment of the Chloropyridinyl Group: This can be done through nucleophilic substitution reactions.

    Protection and Deprotection Steps: Protecting groups like tert-butyl may be used to protect functional groups during the synthesis and then removed at the final stage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the allyloxy group.

    4-((Allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the tert-butyl group.

Uniqueness

Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of both the allyloxy and tert-butyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.

Eigenschaften

Molekularformel

C19H27ClN2O3

Molekulargewicht

366.9 g/mol

IUPAC-Name

tert-butyl 4-(2-chloropyridin-4-yl)-4-(prop-2-enoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27ClN2O3/c1-5-12-24-14-19(15-6-9-21-16(20)13-15)7-10-22(11-8-19)17(23)25-18(2,3)4/h5-6,9,13H,1,7-8,10-12,14H2,2-4H3

InChI-Schlüssel

FTKUUTREBLHHOF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C2=CC(=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.